1-{4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazin-1-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one is a complex organic compound that features a unique combination of pyrazole, piperazine, pyrrole, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazin-1-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structure, followed by the introduction of the sulfonyl group. The piperazine ring is then attached to the pyrazole moiety, and finally, the pyrrole and thiophene groups are introduced through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazin-1-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
1-[4-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazin-1-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 1-[4-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazin-1-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole: Another pyrazole derivative with a sulfur-containing substituent.
Uniqueness
1-[4-(3,5-dimethyl-1H-pyrazole-4-sulfonyl)piperazin-1-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propan-1-one is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This complexity allows for a wide range of applications and interactions that simpler compounds may not exhibit .
Properties
Molecular Formula |
C20H25N5O3S2 |
---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropan-1-one |
InChI |
InChI=1S/C20H25N5O3S2/c1-15-20(16(2)22-21-15)30(27,28)25-10-8-24(9-11-25)19(26)13-18(17-5-12-29-14-17)23-6-3-4-7-23/h3-7,12,14,18H,8-11,13H2,1-2H3,(H,21,22) |
InChI Key |
LSBSTNMHCYJZID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCN(CC2)C(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.